
(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by a cyclohexene ring substituted with a methyl group and an ester functional group. It is used in various applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate typically involves the esterification of (6-Methylcyclohex-3-en-1-yl)methanol with 2-ethylhex-2-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and optimizing the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-3-(1-methylethyl)-2-cyclohexen-1-one: A structurally similar compound with a ketone functional group instead of an ester.
Cyclohexane derivatives: Compounds with similar cyclohexane rings but different substituents.
Uniqueness
(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate is unique due to its specific ester functional group and the combination of a cyclohexene ring with a methyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
71172-81-1 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
(6-methylcyclohex-3-en-1-yl)methyl (E)-2-ethylhex-2-enoate |
InChI |
InChI=1S/C16H26O2/c1-4-6-10-14(5-2)16(17)18-12-15-11-8-7-9-13(15)3/h7-8,10,13,15H,4-6,9,11-12H2,1-3H3/b14-10+ |
Clé InChI |
QMVXYQBDHSJUEV-GXDHUFHOSA-N |
SMILES isomérique |
CCC/C=C(\CC)/C(=O)OCC1CC=CCC1C |
SMILES canonique |
CCCC=C(CC)C(=O)OCC1CC=CCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


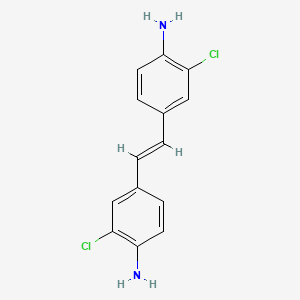

![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
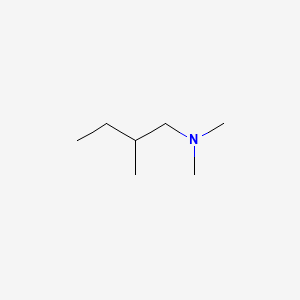
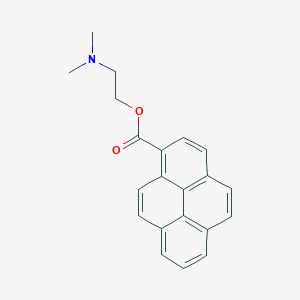
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)
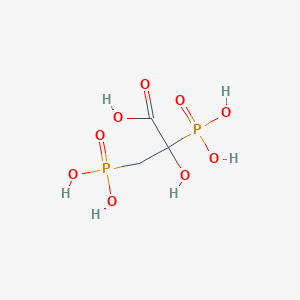


![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
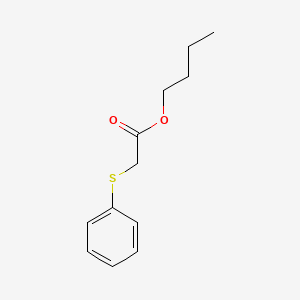

![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)
